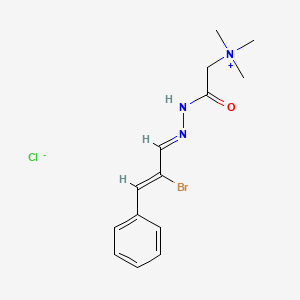

![molecular formula C18H26N6O B2874496 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1021122-62-2](/img/structure/B2874496.png)

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

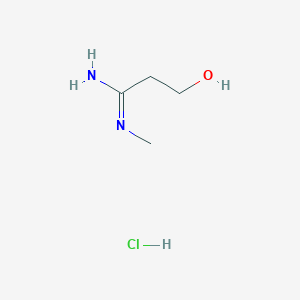

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a cyclopentanecarboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural modifications led to compounds with potential cytotoxic effects against cancer cell lines (HCT-116 and MCF-7) and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial Agents : Research on novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents, utilized this chemical framework. The synthesis led to various derivatives with high antimicrobial activities, highlighting the compound's role in the development of new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor Activity : The compound served as a precursor in the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These synthesized compounds were tested for their antitumor activity, with some showing promising results against various cancer cell lines, indicating the compound's utility in cancer research (Albratty, El-Sharkawy, & Alam, 2017).

Antiviral and Antiparkinsonian Activities : Certain derivatives prepared from this compound exhibited activities against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as displayed antiparkinsonian activities comparable to standard drugs, underscoring its potential in the treatment of viral infections and Parkinson's disease (El-Subbagh et al., 2000).

Insecticidal Applications : The compound also found use in synthesizing new heterocycles incorporating a thiadiazole moiety, which were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the compound's potential utility in developing new insecticidal agents (Fadda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with a piperidine moiety have been found to exhibit affinity for serotonergic and dopaminergic receptors . They are also known to inhibit the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease .

Mode of Action

For instance, some compounds achieve highly selective inhibition of their targets using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme .

Biochemical Pathways

Similar compounds have been found to exhibit a variety of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory properties . For instance, some compounds showed the highest IC 50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved in good yield by coupling substituted 2-amino benzothiazoles with n-phenyl anthranilic acid .

Properties

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c25-18(14-6-2-3-7-14)19-8-11-24-17-15(12-22-24)16(20-13-21-17)23-9-4-1-5-10-23/h12-14H,1-11H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQUWRQENGIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)